molecular formula C7H8BrNO2S B597725 Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate CAS No. 1243449-99-1

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate

Cat. No.: B597725
CAS No.: 1243449-99-1
M. Wt: 250.11
InChI Key: ZPGJJJLRTHUFES-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiazole ring, with an acetate group attached to the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate typically involves the bromination of 2-methylthiazole followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Hydrolysis Products: 5-bromo-2-methylthiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • 2-(5-bromo-2-methylthiazol-4-YL)acetic acid
  • 5-bromo-2-methylthiazole

Comparison:

Methyl 2-(5-bromo-2-methylthiazol-4-YL)acetate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJJJLRTHUFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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